Resorcinin

Description

Contextualization of Resorcinin as a Microbial Metabolite

This compound is a bioactive compound produced by the gliding bacterium known as Cytophaga johnsonae (now reclassified as Flavobacterium johnsonae). rsc.orgplos.orgnih.govnih.govasm.org As a secondary metabolite, it is not essential for the primary growth of the bacterium but is thought to play a role in its interaction with the environment or other organisms. Microbial secondary metabolites are a rich source of novel chemical structures with a wide array of biological activities. This compound is specifically recognized for its ability to stimulate the growth of mammalian cells, such as NIH 3T3 mouse fibroblast cells. uni-bonn.de

Historical Perspective of this compound Discovery and Characterization

The discovery of this compound was reported in 1993 by S. Imai and colleagues as part of their studies on low molecular weight substances that stimulate cell growth. plos.orgresearchgate.net Their research identified this compound from the culture broth of Cytophaga johnsonae. nih.gov The characterization of this compound revealed its chemical structure and its distinct biological activity of promoting mammalian cell proliferation. uni-bonn.de This discovery highlighted the potential of gliding bacteria as a source for new and interesting natural products. uni-saarland.de

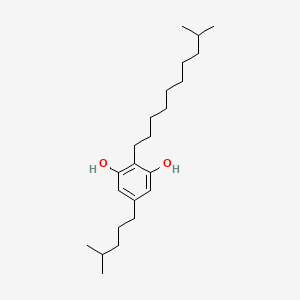

Classification of this compound as a Dialkylresorcinol Derivative

Chemically, this compound is classified as a dialkylresorcinol. plos.orgnih.gov This class of compounds is characterized by a resorcinol (B1680541) (1,3-dihydroxybenzene) core that is substituted with two alkyl chains. Dialkylresorcinols are a well-established class of microbial natural products known for a variety of biological activities, including antimicrobial and cell-growth-stimulating properties. nih.govthieme-connect.com this compound is also considered a component of flexirubins, which are pigments found in Flavobacterium johnsoniae and other related bacteria. plos.orgnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

69505-74-4 |

|---|---|

Molecular Formula |

C23H40O2 |

Molecular Weight |

348.6 g/mol |

IUPAC Name |

2-(9-methyldecyl)-5-(4-methylpentyl)benzene-1,3-diol |

InChI |

InChI=1S/C23H40O2/c1-18(2)12-9-7-5-6-8-10-15-21-22(24)16-20(17-23(21)25)14-11-13-19(3)4/h16-19,24-25H,5-15H2,1-4H3 |

InChI Key |

OSVNQUBJWRJOER-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCC1=C(C=C(C=C1O)CCCC(C)C)O |

Canonical SMILES |

CC(C)CCCCCCCCC1=C(C=C(C=C1O)CCCC(C)C)O |

Other CAS No. |

69505-74-4 |

Synonyms |

resorcinin |

Origin of Product |

United States |

Microbial Biosynthesis of Resorcinin

Identification of Resorcinin-Producing Microorganisms

The identification of microorganisms capable of producing this compound is a crucial step in understanding its natural origin and potential for biotechnological applications.

Cytophaga johnsonae (now Flavobacterium johnsoniae) as the Primary Producer

Cytophaga johnsonae, now reclassified as Flavobacterium johnsoniae, stands out as the primary microorganism identified for the production of this compound. This Gram-negative bacterium is a member of the diverse Bacteroidetes phylum researchgate.netnih.gov. Research has consistently highlighted F. johnsoniae's role in synthesizing this mammalian cell growth-stimulating substance npatlas.orgresearchgate.netdntb.gov.uaasm.orgasm.orgnih.govnih.govplos.org. The organism is also known for its gliding motility and its ability to digest various polysaccharides, including chitin (B13524) researchgate.netnih.gov.

Table 1: Key Characteristics of Flavobacterium johnsoniae Related to this compound Production

| Characteristic | Description | Source |

| Current Name | Flavobacterium johnsoniae | researchgate.net |

| Former Name | Cytophaga johnsonae | researchgate.net |

| Phylum | Bacteroidetes | researchgate.net |

| Gram Stain | Gram-negative | researchgate.net |

| This compound Production | Primary producer of this compound, a mammalian cell growth stimulating substance | npatlas.orgnih.govplos.orgresearchgate.net |

| Other Metabolites | Also produces monobactam and quinoline (B57606) antibiotics | nih.gov |

Exploration of Other Potential Biosynthetic Strains

This compound belongs to the broader class of 2,5-dialkylresorcinols (DARs), which are microbial secondary metabolites derived from the condensation of fatty acid metabolism intermediates nih.govresearchgate.net. The biosynthesis of DARs is widespread, with the associated darABC operon detected in 116 different bacterial species, including several human pathogens nih.gov. Beyond Flavobacterium johnsoniae, other microorganisms have been found to produce various dialkylresorcinols. For instance, the marine bacterium Zobellia galactanivorans synthesizes zobelliphol, an antibiotically active dialkylresorcinol researchgate.net. Similarly, Azoarcus sp. BH72 produces a dialkylresorcinol which is part of a novel xanthomonadin-dialkylresorcinol hybrid nih.gov. Photorhabdus strains are also known producers of DAR derivatives like isopropylstilbene researchgate.netuni-frankfurt.de.

Table 2: Examples of Microorganisms Producing Dialkylresorcinols (DARs)

| Microorganism | Type of DAR Produced (if specified) | Source |

| Flavobacterium johnsoniae | This compound | npatlas.orgnih.govplos.orgresearchgate.net |

| Zobellia galactanivorans | Zobelliphol | researchgate.net |

| Azoarcus sp. BH72 | Arcuflavin (a DAR hybrid) | nih.gov |

| Photorhabdus strains | Isopropylstilbene (IPS) and derivatives | researchgate.netuni-frankfurt.de |

| Stemphylium globuliferum | Stemphol, 4-butyl-3,5-dihydroxybenzoic acid | researchgate.net |

Genetic Basis of this compound Biosynthesis

The production of this compound, like other natural products, is governed by specific genetic machinery organized into biosynthetic gene clusters.

Characterization of Biosynthetic Gene Clusters

Biosynthetic gene clusters (BGCs) are localized groups of genes that collectively encode the entire biosynthetic pathway for a particular compound plos.org. For dialkylresorcinols, including this compound, the darABC operon has been identified as a key biosynthetic gene cluster nih.govresearchgate.net. This operon, although sometimes found with genes separated across the genome, is widespread across various bacterial taxa nih.govnih.govresearchgate.net. The presence of these BGCs in different bacterial genomes indicates a broad capacity for DAR production in the microbial world nih.govresearchgate.net.

Table 3: Genes within the darABC Operon and Their Roles in DAR Biosynthesis

| Gene | Proposed Role | Source |

| DarA | Converts carboxy-CHD intermediates into specific dialkylresorcinols (DARs) | researchgate.net |

| DarB | Catalyzes the cyclization of two acyl precursor molecules to form carboxy-CHD intermediates | researchgate.net |

| DarC | Functions as an Acyl Carrier Protein (ACP) for tethering biosynthetic intermediates | researchgate.net |

Role of Ketosynthases (e.g., DarB) in this compound Pathway

Ketosynthases (KS), particularly those belonging to the Ketosynthase III (KAS III) family, play a pivotal role in the biosynthesis of various natural products, including dialkylresorcinols. DarB is a well-characterized KAS III enzyme that catalyzes a crucial step in the DAR biosynthetic pathway researchgate.netresearchgate.net. Specifically, DarB facilitates the cyclization of two acyl precursor molecules, leading to the formation of carboxy-cyclohexanedione (CHD) intermediates researchgate.net. This enzymatic activity is fundamental to the construction of the core resorcinol (B1680541) scaffold. Homologs of DarB are widely distributed across numerous bacteria, underscoring the prevalence and importance of this enzyme in natural product biosynthesis researchgate.net.

Enzymatic Mechanisms in this compound Formation

The enzymatic formation of this compound, as a dialkylresorcinol, proceeds through a series of well-defined biochemical reactions. The core mechanism involves a consecutive Claisen condensation and Michael addition researchgate.net. This process typically begins with a β-ketoacyl thioester and an α,β-unsaturated-acyl thioester researchgate.net. These precursors undergo enzymatic condensation, leading to the formation of a cyclohexanedione (CHD) compound researchgate.net. Subsequently, this cyclohexanedione intermediate can be oxidized, resulting in the final dialkylresorcinol structure researchgate.net. While the general principles of enzyme action involve the formation of enzyme-substrate complexes at active sites to facilitate chemical transformations britannica.combiologydiscussion.com, the specific steps for this compound involve the precise orchestration of these condensation and oxidation reactions to yield the characteristic dialkylresorcinol moiety.

Pathways Involving Fatty Acid Metabolism Intermediates

Dialkylresorcinols (DARs), including this compound, are synthesized through a unique head-to-head condensation of two fatty-acid-derived precursors researchgate.netrsc.org. This process deviates from typical polyketide synthase (PKS) pathways, highlighting a distinct biosynthetic route within microbial systems. Fatty acid synthesis pathways provide the necessary building blocks, such as beta-keto- and alpha,beta-unsaturated-fatty acyl thioesters, which serve as direct substrates for the initial condensation steps researchgate.netrsc.org. Acetyl-CoA, a central intermediate in fatty acid β-oxidation, is also crucial for the synthesis of fatty acids that serve as precursors nih.govmdpi.com.

Detailed Biochemical Steps of this compound Anabolism

The anabolism of this compound involves a series of enzyme-catalyzed steps, characteristic of biosynthetic pathways that construct complex molecules from simpler units, requiring an input of energy juniperpublishers.compnas.orgresearchgate.netd-nb.info. Key enzymes in this pathway include a novel ketosynthase, DarB, and a putative aromatase, DarA, often found within the darABC operon researchgate.netrsc.orgwikipedia.org.

The detailed biochemical steps are as follows:

Condensation by DarB : The process initiates with the head-to-head condensation of two fatty-acid-derived acyl thioesters, specifically beta-keto- and alpha,beta-unsaturated-fatty acyl thioesters researchgate.netrsc.org. This crucial step is catalyzed by DarB, a ketosynthase that is phylogenetically distinct from typical ketosynthases due to its specialized role in facilitating this head-to-head condensation rather than chain elongation nih.govrsc.org.

Intermediate Formation : The DarB-catalyzed reaction leads to the formation of cyclic intermediates known as carboxy-dialkylcyclohexanediones (carboxy-CHDs) and cyclohexanediones (CHDs) researchgate.netrsc.org.

Aromatization by DarA : Subsequently, these cyclohexanedione intermediates undergo aromatization to yield the final dialkylresorcinol structure researchgate.netrsc.org. This step is putatively catalyzed by DarA, an aromatase rsc.org. Research suggests that the final aromatization of the resorcinol ring might also occur through a spontaneous tautomerization, rather than being strictly enzyme-dependent nih.gov.

Role of DarC : DarC functions as an acyl carrier protein (ACP), essential for tethering the biosynthetic intermediates throughout the pathway, ensuring their proper presentation to the enzymatic machinery researchgate.net.

The gene cluster encoding the DarABC pathway has been identified in over 100 bacterial genomes, underscoring its widespread presence and importance in microbial secondary metabolism nih.govwikipedia.org.

Regulation of this compound Production in Microbial Systems

The production of secondary metabolites like this compound in microbial systems is tightly regulated, responding to various internal and external cues.

Environmental and Physiological Modulators of Biosynthesis

The biosynthesis of microbial secondary metabolites, including this compound, is influenced by a range of environmental and physiological factors. While specific modulators for this compound are not extensively detailed in current literature, general principles governing bacterial secondary metabolite production apply juniperpublishers.compnas.orgresearchgate.netwikipedia.orgplos.org. These can include nutrient availability, temperature, pH, oxygen levels, and the growth phase of the microbial culture. For instance, many secondary metabolites are produced during stationary phase, suggesting a link to nutrient limitation or stress responses. Changes in gene expression, often mediated by transcriptional regulators, allow bacteria to adapt their metabolism and activate secondary metabolite pathways in response to environmental shifts researchgate.netplos.org.

Quorum Sensing and Interspecies Communication Influences on this compound

Dialkylresorcinols (DARs), the class of compounds to which this compound belongs, are recognized as bacterial signaling molecules involved in cell-to-cell communication, a process known as quorum sensing nih.gov. This highlights a critical regulatory mechanism for this compound production.

Key aspects of this regulation include:

DARs as Signaling Molecules : DARs and their biochemical precursors, cyclohexanediones (CHDs), act as signaling molecules that can be sensed by specific bacterial receptors researchgate.netnih.gov.

The darABC Operon : The darABC operon, which encodes the enzymes responsible for DAR and CHD biosynthesis (DarA, DarB, and DarC), is widespread among bacteria, including several pathogenic species researchgate.netnih.govwikipedia.org. This suggests a broad role for DARs in bacterial communication.

LuxR Homologs as Receptors : In some bacteria, such as the insect and human pathogen Photorhabdus asymbiotica, a LuxR homolog called PauR has been identified to sense DARs and CHDs, rather than the more common acyl-homoserine lactones (AHLs) nih.gov. This DAR-dependent quorum sensing system is crucial for traits like virulence in P. asymbiotica nih.gov.

Interspecies Communication : The involvement of DARs in quorum sensing suggests their potential role in interspecies communication, allowing bacteria to sense and respond to the presence of other microbial species in their environment nih.gov. While autoinducer 2 (AI-2) is a well-known universal signaling molecule for interspecies communication, the sensing of DARs by LuxR homologs indicates another layer of complex interspecies signaling.

This intricate regulatory network ensures that this compound production is coordinated with population density and environmental conditions, potentially influencing bacterial behaviors such as virulence and adaptation.

Biological Activity and Mechanisms of Resorcinin

Mammalian Cell Growth Stimulation by Resorcinin

This compound was discovered to be a mammalian cell growth stimulating substance produced by the bacterium Cytophaga johnsonae asm.orgjst.go.jpnpatlas.orgnii.ac.jpnih.gov. A key study by Imai et al. in 1993 reported its ability to promote cell proliferation jst.go.jpnih.gov. This compound is classified within the broader group of dialkylresorcinols (DARs), a class of natural products recognized for their diverse bioactivities, including the stimulation of mammalian cell growth researchgate.net.

Research into this compound's proliferative effects has primarily utilized in vitro cellular models. The 3T3 cell line, derived from mouse embryonic fibroblasts, has been a prominent model in these investigations nih.gov. 3T3 cells are widely employed in cell biology studies to examine processes such as cell growth, differentiation, and proliferation culturecollections.org.ukcytion.comnih.govnih.gov. This compound has been specifically shown to stimulate cell division in 3T3 cells, demonstrating its proliferative potential within this established in vitro system nih.gov.

Based on the available research, the 3T3 cell line is the primary mammalian cell model explicitly identified as responsive to the growth-stimulating effects of this compound nih.gov. While this compound belongs to the class of dialkylresorcinols, which exhibit a range of biological activities, direct evidence concerning other specific mammalian cell lines responsive to this compound's proliferative action is not detailed in the provided information researchgate.net.

Table 1: Mammalian Cell Lines Responsive to this compound

| Cell Line | Organism Origin | Response to this compound | Key Reference |

| 3T3 Cells | Mouse (embryonic fibroblast) | Cell growth stimulation, cell division stimulation | Imai et al., 1993 nih.gov |

Molecular and Cellular Mechanisms Underlying this compound’s Activity

While this compound has been established as a substance that stimulates mammalian cell growth, detailed molecular and cellular mechanisms specifically elucidating its activity are not extensively described in the provided research findings. The available information primarily focuses on its discovery, origin, and observed proliferative effect on specific cell lines.

Specific signal transduction pathways directly affected by this compound in mammalian cells are not detailed in the provided search results. Signal transduction pathways generally involve a series of molecular events through which cells respond to external stimuli, often involving protein-protein interactions and post-translational modifications, leading to changes in fundamental cellular processes such as growth, proliferation, and metabolism wikipedia.orgkhanacademy.orgnumberanalytics.com. However, the precise pathways modulated by this compound to exert its growth-stimulating effect are not specified.

The explicit interactions of this compound with specific cellular components or receptors in mammalian cells are not elaborated upon in the provided information. Typically, signaling molecules (ligands) interact with either cell surface receptors or intracellular receptors to initiate a cascade of events within the cell wikipedia.orgusp.br. While dialkylresorcinols (DARs) are mentioned in the context of bacterial signaling, where they are sensed by LuxR-type receptors researchgate.netpnas.org, this mechanism pertains to bacterial cell-cell communication and is not directly linked to this compound's action as a mammalian cell growth stimulant.

Information regarding the specific downstream gene expression and protein modulation directly induced by this compound in mammalian cells is not available in the provided search results. Cellular responses to external signals frequently involve alterations in gene transcription or translation, as well as post-translational and conformational changes in proteins wikipedia.orgbio-rad.com. However, the particular genes or proteins whose expression or activity are modulated by this compound to promote mammalian cell growth are not specified.

Advanced Structural Investigations and Chemical Biology of Resorcinin

Refined Structure Elucidation of Resorcinin

Determining the precise three-dimensional structure of this compound and its derivatives is fundamental to understanding their function and designing new analogs. The conformation, stereochemistry, and inclusion properties of these host molecules are investigated in solid, liquid, and gaseous states using a combination of advanced analytical techniques. jyu.fi

Modern spectroscopic methods are indispensable for the structural characterization of this compound scaffolds. jyu.fi Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction provide detailed insights into the molecular architecture. nih.govmdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the conformation of resorcinarenes in solution. ¹H and ¹³C NMR spectra reveal the symmetry of the molecule; for instance, the appearance of four singlets for the aromatic protons can indicate a C₂ᵥ-symmetric "boat" conformation. researchgate.net Advanced 2D NMR techniques, including COSY and NOESY, are used to investigate the complexation of guest molecules within the resorcinarene (B1253557) cavity, confirming encapsulation and providing details on the host-guest interactions. nih.gov

Mass Spectrometry (MS): MS is crucial for determining the molecular weight of synthesized this compound derivatives. nih.gov Detailed analysis using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can also reveal the formation of larger supramolecular structures, such as oligomers or self-assembled hexameric capsules, by identifying peak patterns with constant mass intervals. mdpi.comnih.gov

Single-Crystal X-ray Diffraction: This technique provides unambiguous proof of the molecular structure in the solid state. jyu.fi It has been used to confirm the successful incorporation of branched alkyl chains onto the this compound scaffold and to understand how different substitution patterns influence molecular packing. mdpi.comnih.gov X-ray crystallography has also been essential in determining the specific conformations (e.g., boat, chair, or cone) that various this compound derivatives adopt. nih.govnih.gov For example, the crystal structure of a sulfonated resorcinarene confirmed its preference for a "cone" configuration in the solid state. nih.gov

Structure-Activity Relationship Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are critical for optimizing the biological properties of this compound derivatives. By systematically modifying the this compound scaffold and evaluating the resulting changes in biological activity, researchers can design more potent and selective compounds.

The alkyl chains attached to the "lower rim" of the this compound macrocycle, derived from the aldehyde used in the condensation reaction, significantly influence the molecule's biological profile. wikipedia.orgmdpi.com The length, branching, and hydrophobicity of these chains are key determinants of biological outcomes. mdpi.comnih.gov

Research into alkoxylated resorcinarenes has shown that specific structural features of the alkyl chains can modulate microbial responses, such as bacterial growth and biofilm formation. mdpi.com For instance, certain derivatives with branched alkyl chains were found to promote biofilm formation in clinically relevant bacteria like Staphylococcus aureus and Bacillus subtilis without exhibiting strong bactericidal effects. mdpi.com This suggests that the biological activity is not simply due to toxicity but may involve interference with microbial regulatory pathways like quorum sensing or by inducing membrane stress. mdpi.com The conformation of the resorcinarene can also directly influence its antibacterial activity. nih.gov

| Compound | Alkyl Group Source | Effect on Biofilm Formation (S. aureus & B. subtilis) | Cytotoxicity | Reference |

|---|---|---|---|---|

| 2c | 2-pentanol | Consistent Promotion | Limited | mdpi.com |

| 2e | t-amyl alcohol | Minimal Impact | Not specified | mdpi.com |

| 2f | t-butanol | Promotion without strong bactericidal effects | Not specified | mdpi.com |

Altering the functionality of the "upper rim"—the phenolic hydroxyl groups and the positions between them—is another key strategy for tuning the biological activity of this compound. nih.govcore.ac.uk Introducing various functional groups can enhance properties like water solubility or introduce new biological activities, including antimicrobial and antitumor effects. nih.govrsc.org

For example, the functionalization of C-propyl-resorcinolcalix nih.govarene and C-iso-butyl-resorcinolcalix nih.govarene with sulfonic acid and sulfonamide groups has been shown to impart significant biological activity. rsc.org These modifications led to derivatives with bacteriostatic activity against both Escherichia coli and Staphylococcus aureus, as well as inhibitory effects on various tumor cell lines. rsc.org The specific modifications determined the spectrum of activity; for instance, one derivative was most effective against E. coli, while its sulfonated counterpart was most effective against S. aureus. rsc.org

| Compound | Core Structure | Modification | Primary Antibacterial Target | Antitumor Activity (Cell Line) | Reference |

|---|---|---|---|---|---|

| 1b | C-iso-butyl-resorcinolcalix nih.govarene | None | Escherichia coli (MIC: 6.25 mg/mL) | A549 (76.03% survival at 40 µM) | rsc.org |

| 2b | C-iso-butyl-resorcinolcalix nih.govarene | Sulfonatomethylated | Staphylococcus aureus (MIC: 3.12 mg/mL) | HepG2 (28.66% survival at 40 µM) | rsc.org |

Chemoenzymatic and Total Synthetic Strategies for this compound and Derivatives

The synthesis of the this compound scaffold and its subsequent derivatization are central to exploring its chemical and biological potential. Both purely chemical and combined chemoenzymatic approaches are employed to create these complex macrocycles.

The foundational method for synthesizing this compound (resorcinarene) scaffolds is the acid-catalyzed condensation reaction between resorcinol (B1680541) and an aldehyde. wikipedia.orgrsc.org This electrophilic aromatic substitution reaction cyclizes four resorcinol units and four aldehyde units to form the characteristic macrocyclic structure. mdpi.com The choice of aldehyde is critical as it determines the nature of the alkyl groups on the lower rim of the resulting resorcinarene. nih.gov While this method is well-established, yields can be poor for certain aldehydes, prompting the development of refined procedures, including the use of Lewis acid catalysts or solvent-free "green chemistry" approaches. wikipedia.org

Post-synthesis modification is widely used to introduce diverse functionalities. A common and versatile method for functionalizing the upper rim is the Mannich reaction. mdpi.comias.ac.in This reaction, which involves an amine, formaldehyde, and an active hydrogen compound (in this case, the resorcinol ring), is used to introduce aminoalkyl groups. mdpi.comias.ac.innih.gov For example, an iminodiacetic acid-catalyzed Mannich reaction with alcohols can be used to introduce alkoxy groups, although the efficiency can decrease with longer alkyl chains. mdpi.com Such modifications are crucial for creating derivatives with tailored properties for various applications, from supramolecular chemistry to drug development. mdpi.comrsc.org

Enzyme-Mediated Derivatization of this compound Precursors

The use of enzymes in the synthesis and modification of phenolic compounds offers a powerful and sustainable alternative to traditional chemical methods. Biocatalytic processes operate under mild conditions, exhibit high selectivity (chemo-, regio-, and enantioselectivity), and reduce the generation of hazardous waste. In the context of this compound and its precursors, enzymes are employed to introduce new functional groups and create novel derivatives with tailored properties. This section explores the enzymatic derivatization of this compound precursors, focusing on specific enzyme classes and their catalytic applications.

One notable example of enzyme-mediated derivatization involves the regioselective carboxylation of resorcinol. nih.gov Researchers have successfully used a recombinant Escherichia coli strain expressing the gamma-resorcylic acid decarboxylase (Rdc) gene from Rhizobium radiobacter. nih.gov This enzyme reversibly catalyzes the carboxylation of resorcinol to produce gamma-resorcylic acid. nih.gov In a whole-cell biocatalytic system, this enzymatic process demonstrated a 44% molar yield of gamma-resorcylic acid from a 20 mM resorcinol solution at 30°C over 7 hours. nih.gov The recombinant E. coli cells acting as biocatalysts were shown to be recyclable for at least five cycles, highlighting the potential for a sustainable and efficient production method. nih.gov

Another significant advancement in the biosynthesis of resorcinol-related compounds is the use of phloroglucinol (B13840) synthase (PhlD). illinois.edutechnologypublisher.com While phloroglucinol is an isomer of benzenetriol, its enzymatic synthesis provides insights into the biocatalytic potential for producing similar phenolic structures. Heterologous expression of the phlD gene in E. coli enables the direct biosynthesis of phloroglucinol from glucose. illinois.edutechnologypublisher.com This enzymatic approach circumvents the use of harsh chemicals and hazardous intermediates associated with traditional chemical synthesis routes for phloroglucinol and related compounds. illinois.edu Furthermore, the biosynthetically produced phloroglucinol can then be chemically converted to other valuable molecules, including resorcinol, through processes like catalytic hydrogenation. technologypublisher.com

Lipases represent another class of enzymes with significant potential for the derivatization of this compound precursors. springernature.comnih.gov These enzymes are widely used for the acylation and esterification of phenolic compounds, which can enhance their lipophilicity and modify their biological activities. springernature.comnih.gov While specific studies focusing exclusively on the lipase-catalyzed derivatization of resorcinol are not extensively detailed in the provided context, the principles of lipase-catalyzed modification of other phenolic antioxidants, such as resveratrol, are well-established. springernature.com These enzymatic reactions are characterized by mild conditions and can achieve regioselectivity in the acylation process, which is often challenging to control through conventional chemical methods. springernature.com

The role of oxidoreductases, such as polyphenol oxidase, in the modification of resorcinol has also been investigated. nih.gov In some instances, the enzymatic reaction is indirect. For example, polyphenol oxidase from clingstone peaches does not use resorcinol as a direct substrate. nih.gov Instead, it oxidizes other catechols, like 4-methylcatechol, to form reactive ortho-quinones. nih.gov These enzymatically generated quinones can then undergo a non-enzymatic reaction with resorcinol to form colored adducts. nih.gov This highlights how enzymes can be integrated into reaction cascades to generate reactive intermediates that subsequently modify resorcinol precursors.

The following table summarizes the key findings from the enzyme-mediated derivatization of a this compound precursor:

| Enzyme | Precursor | Derivative | Biocatalyst | Key Findings |

| Gamma-resorcylic acid decarboxylase (Rdc) | Resorcinol | Gamma-resorcylic acid | Recombinant E. coli expressing rdc | Achieved a 44% molar yield; biocatalyst was recyclable for at least five cycles. nih.gov |

Analytical and Isolation Methodologies for Resorcinin

Chromatographic Techniques for Resorcinol (B1680541) Purification

Chromatography is a fundamental technique for the separation, identification, and purification of compounds from a mixture. nist.gov For resorcinol, various chromatographic methods are employed to achieve high levels of purity, ranging from analytical-scale detection to preparative-scale isolation.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of resorcinol due to its high resolution and speed. nih.gov Reverse-phase (RP) HPLC is commonly utilized, where resorcinol is separated on a nonpolar stationary phase.

Several methods have been developed for the determination of resorcinol. A common approach involves using a C18 column with an isocratic mobile phase, such as a methanol-water mixture (e.g., 40:60 v/v). nih.gov Detection is typically performed using a UV detector at a wavelength of around 280 nm, where resorcinol exhibits strong absorbance. nih.gov Under these conditions, resorcinol can be effectively separated from other related compounds and impurities, with retention times often appearing within a few minutes (e.g., approximately 3.62 minutes). nih.gov Another established method uses a mobile phase of acetonitrile (B52724) and water, often with an acid like phosphoric or sulfuric acid to control pH and improve peak shape. sielc.comsielc.com For applications requiring mass spectrometry compatibility, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com

The following table summarizes typical parameters used in HPLC methods for resorcinol analysis:

| Parameter | Example 1 | Example 2 |

| Column | Agilent Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm) nih.gov | Primesep 100 (4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase | Methanol:Water (40:60, v/v) nih.gov | Acetonitrile:Water (30:70, v/v) with 0.2% H₂SO₄ sielc.com |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min sielc.com |

| Detection | UV at 280 nm nih.gov | UV at 210 nm sielc.com |

| Temperature | 25°C nih.gov | Ambient |

| Injection Volume | 10 µL nih.gov | 3 µL sielc.com |

| Retention Time | ~3.62 min nih.gov | Not Specified |

Preparative Scale Isolation Strategies

For applications requiring larger quantities of pure resorcinol, analytical HPLC methods can be scaled up to a preparative level. sielc.comevotec.com This involves using larger columns with greater loading capacity and higher flow rates to process more material in a single run. The principles of separation remain the same as in analytical HPLC, but the focus shifts from analysis to recovery of the purified compound.

Besides preparative HPLC, traditional column chromatography is also a viable strategy. column-chromatography.com In this technique, a stationary phase such as silica (B1680970) gel is packed into a column. A solution containing resorcinol is loaded onto the column, and a solvent or solvent mixture (the mobile phase) is passed through it. Due to its polar nature, resorcinol adsorbs to the silica gel and can be separated from less polar impurities. By carefully selecting the solvent system, resorcinol can be effectively isolated. This method is particularly useful for initial purification steps before final polishing with a higher-resolution technique like preparative HPLC.

Spectrometric Approaches for Resorcinol Identification and Quantification

Spectrometric methods are indispensable for the structural elucidation and quantification of resorcinol. These techniques provide detailed information about the molecular weight, structure, and elemental composition of the compound.

Mass Spectrometry (MS) in Resorcinol Research

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For resorcinol (C₆H₆O₂), the molecular ion peak [M]⁺ is observed at an m/z of approximately 110, corresponding to its molecular weight (110.11 g/mol ). nist.gov

Electron ionization (EI) is a common method used to generate the mass spectrum of resorcinol. The resulting spectrum displays not only the molecular ion peak but also a series of fragment ions that form a characteristic pattern. This fragmentation pattern serves as a molecular fingerprint, aiding in the definitive identification of the compound. The fragmentation of resorcinol involves the cleavage of the aromatic ring, leading to several key fragment ions. researchgate.net

Key Resorcinol Mass Spectrum Fragments:

| m/z Value | Possible Fragment Ion |

| 110 | [C₆H₆O₂]⁺ (Molecular Ion) |

| 82 | C₆H₁₀⁺ |

| 81 | C₆H₉⁺ |

| 69 | C₅H₉⁺ |

| 53 | C₄H₅⁺ |

| 39 | C₃H₃⁺ |

Data sourced from NIST and other research. nist.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the molecular structure of an organic compound. Both ¹H (proton) and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of resorcinol.

The ¹H NMR spectrum of resorcinol is characteristic of its 1,3-disubstituted benzene (B151609) ring structure. The chemical shifts and splitting patterns of the aromatic protons provide unambiguous evidence for their relative positions. In a solvent like DMSO-d₆, the hydroxyl protons also appear as a distinct signal. nih.govchegg.com

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For resorcinol, the spectrum shows distinct signals for the hydroxyl-substituted carbons and the other aromatic carbons, confirming the C₂ᵥ symmetry of the molecule. nih.govbmrb.io

Typical NMR Chemical Shifts (δ) for Resorcinol:

| Nucleus | Solvent | Chemical Shifts (ppm) |

| ¹H NMR | DMSO-d₆ | ~9.15 (s, 2H, -OH), ~6.93 (t, 1H), ~6.22 (m, 3H) nih.govchemicalbook.com |

| ¹H NMR | D₂O | ~7.20 (t, 1H), ~6.53 (d, 2H), ~6.49 (t, 1H) chemicalbook.com |

| ¹³C NMR | D₂O | ~157.7, ~131.7, ~108.5, ~103.6 nih.gov |

Ecological and Environmental Significance of Resorcinin

Role of Resorcinin in Microbial Interactions and Ecosystems

This compound and its related compounds, particularly alkylresorcinols, are bioactive molecules that can mediate complex interactions within microbial communities. These interactions are crucial in shaping the structure and function of ecosystems.

This compound and its derivatives can act as allelochemicals, substances released by an organism that influence the growth, survival, and reproduction of other organisms. In soil ecosystems, plant-derived allelochemicals can interact with the soil microbiome, affecting the release and transformation of other microbial metabolites. The presence of these compounds can lead to shifts in the soil's chemical environment, influencing nutrient cycling and the availability of other organic molecules for microbial uptake.

Furthermore, some derivatives of this compound have been found to interfere with microbial communication systems. For instance, prenylated diresorcinols, a class of compounds related to this compound, have been shown to inhibit quorum sensing in bacteria such as methicillin-resistant Staphylococcus aureus. acs.orgfigshare.comresearchgate.net Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression and collective behaviors, including virulence and biofilm formation. nih.govnih.gov By disrupting these signaling pathways, this compound-like compounds can alter the competitive interactions and pathogenic potential of certain microbes.

The introduction of this compound into an environment can significantly alter the composition and function of microbial communities. As a carbon source, it can selectively enrich for microorganisms capable of its degradation. This enrichment can lead to a shift in the dominant microbial species in a particular habitat. For example, in soils, the presence of phenolic compounds like this compound can change the abundance of various bacterial and fungal taxa. researchgate.net

Natural Occurrence and Distribution of this compound in Environments

This compound and its derivatives are found in a variety of natural settings, produced by a range of organisms from bacteria and fungi to plants.

| Source | Examples of this compound Derivatives | Environment |

| Plants | Alkylresorcinols | Grains (e.g., rye, wheat), sorghum, rice |

| Polyresorcinols (as pseudotannins) | Various plant tissues | |

| 5-pentadecyl resorcinol (B1680541) | Diverse plant species | |

| Fungi | Prenylated diresorcinols | Freshwater fungi (e.g., Helotiales sp.) |

| 5-pentadecyl resorcinol | Penicillium sclerotiorum, Fusarium sp. | |

| Bacteria | Alkylresorcinols | Various bacterial species |

This table provides examples of natural sources of this compound derivatives and the environments in which they are found.

In addition to its natural biosynthesis, this compound can be introduced into the environment through industrial activities. It may be present in waste effluents from coal gasification, coal-tar production, and shale oil processing.

Pathways of Natural Degradation and Biotransformation of this compound

The breakdown of this compound in the environment is primarily mediated by microorganisms. Several bacterial species have been identified that can utilize this compound as a sole source of carbon and energy, employing distinct metabolic pathways for its degradation under both aerobic and anaerobic conditions.

Under anaerobic conditions, the denitrifying bacterium Azoarcus anaerobius degrades this compound through an oxidative pathway. d-nb.info This is a unique strategy that differs from the more common reductive dearomatization of other aromatic compounds. d-nb.info The initial step involves the hydroxylation of this compound to hydroxyhydroquinone (1,2,4-trihydroxybenzene), which is then further oxidized. d-nb.info

Aerobic degradation of this compound has been studied in bacteria such as Pseudomonas putida and Azotobacter vinelandii. Pseudomonas putida can catabolize resorcinol via hydroxyquinol, which then undergoes ring cleavage. kwrwater.nl Azotobacter vinelandii employs a different pathway where resorcinol is first converted to pyrogallol, which is then cleaved. nih.gov

The biotransformation of this compound can also be carried out by microbial consortia, where different microbial species work together to break down the compound. nih.gov This can involve a succession of microbial populations as the initial compound is broken down into various intermediates, which are then utilized by other microorganisms.

| Organism | Condition | Key Intermediates | Key Enzymes/Pathways |

| Azoarcus anaerobius | Anaerobic (denitrifying) | Hydroxyhydroquinone (1,2,4-trihydroxybenzene), 2-hydroxy-1,4-benzoquinone | Oxidative pathway |

| Pseudomonas putida | Aerobic | Hydroxyquinol | Hydroxyquinol 1,2-dioxygenase, maleylacetate (B1240894) reductase |

| Azotobacter vinelandii | Aerobic | Pyrogallol | Pyrogallol 1,2-dioxygenase |

This table summarizes the key aspects of microbial degradation of this compound by different bacteria.

The degradation of this compound can be influenced by the presence of other phenolic compounds. For instance, in anaerobic bioreactors, the degradation of resorcinol can occur simultaneously with that of phenol (B47542) and p-cresol, although the degradation pathways may differ. kwrwater.nl

Future Research Trajectories and Potential Academic Applications

Untapped Biological Activities and Therapeutic Potential beyond Cell Growth Stimulation

Beyond its influence on cell proliferation, resorcinin and its derivatives exhibit a range of biological activities that warrant further investigation for their therapeutic potential. These activities stem from the diverse structures of resorcinarene (B1253557) macrocycles and other related compounds, which can be synthetically modified to enhance their effects. researchgate.net

One of the most promising areas of research is their antimicrobial and antifungal activity. nih.gov Resorcinarene derivatives have demonstrated the ability to inhibit the growth of various bacterial and fungal strains, including clinically relevant pathogens. researchgate.netnih.gov For instance, certain resorcinarene derivatives have shown significant cytotoxicity against the A-549 lung adenocarcinoma cell line and antibacterial activity against Micrococcus luteus. researchgate.net The polyphenolic nature of resorcinarenes contributes to these properties, making them attractive scaffolds for the development of new antimicrobial agents to combat the growing threat of antimicrobial resistance. researchgate.netnih.gov

Furthermore, resorcinol (B1680541) derivatives are being explored for their potential in treating a variety of skin conditions and as intermediates in the synthesis of other pharmaceuticals. jmchemsci.com The ability to synthesize new derivatives with high yields from simple and available materials opens up avenues for creating drugs for infection prevention. jmchemsci.com The anti-inflammatory and antioxidant properties of compounds like esculetin, a 6,7-dihydroxycoumarin, also highlight the therapeutic potential of related phenolic structures. jocpr.com

Table 1: Untapped Biological Activities of this compound and Its Derivatives

| Biological Activity | Description | Potential Therapeutic Application | Supporting Evidence |

|---|---|---|---|

| Antimicrobial | Inhibition of the growth of pathogenic bacteria. | Development of new antibiotics to combat resistant strains. | Resorcinarene derivatives show activity against Micrococcus luteus. researchgate.net |

| Antifungal | Inhibition of the growth of pathogenic fungi. | Treatment of fungal infections. | Peptide-resorcinarene conjugates exhibit antifungal properties. nih.gov |

| Anticancer | Cytotoxicity against cancer cell lines. | Development of novel anticancer agents. | Resorcinarene derivatives show significant cytotoxicity against A-549 lung adenocarcinoma cells. researchgate.net |

| Anti-inflammatory | Modulation of inflammatory pathways. | Treatment of inflammatory disorders. | Esculetin, a related phenolic compound, exhibits anti-inflammatory effects. jocpr.com |

| Antioxidant | Scavenging of free radicals and reduction of oxidative stress. | Prevention and treatment of diseases associated with oxidative stress. | Esculetin and its derivatives show antioxidant properties. jocpr.com |

Biosynthetic Engineering for Enhanced this compound Production

The production of this compound and other valuable compounds through microbial fermentation is a key area of metabolic engineering. nih.gov The goal is to optimize microbial hosts to maximize product yields and make the process economically viable. nih.gov A variety of strategies can be employed to enhance the biosynthesis of natural products like this compound.

Metabolic engineering focuses on modifying and creating metabolic pathways in microbial hosts to produce complex chemicals. nih.gov A central challenge is to maximize product yields by optimizing these pathways. nih.gov This can involve increasing the expression of rate-limiting enzymes, eliminating the accumulation of toxic intermediates, and redirecting metabolic flux towards the desired product. nih.govnih.gov For instance, in the biosynthesis of curcumin (B1669340), engineering the cell membrane to increase curcumin storage and enhancing membrane fluidity have been shown to improve production. nih.gov

The choice of microbial host is also critical. Organisms like Saccharomyces cerevisiae are powerful platforms for biosynthesizing cosmetic and other valuable ingredients due to their robust metabolic capacity and genetic tractability. nih.gov Similarly, pseudomonads are noted for their tolerance and versatile metabolism, making them suitable for producing aromatic compounds. researchgate.net

Table 2: Strategies for Biosynthetic Engineering of this compound Production

| Strategy | Description | Example Application |

|---|---|---|

| Pathway Optimization | Maximizing metabolic flux towards the target compound by modulating pathway components. nih.gov | Increasing expression of rate-limiting enzymes in the this compound biosynthetic pathway. |

| Host Engineering | Modifying the microbial host to improve its production capabilities. nih.gov | Using Saccharomyces cerevisiae or Pseudomonas species as production hosts for aromatic compounds. nih.govresearchgate.net |

| Modular Pathway Engineering | Dividing the biosynthetic pathway into modules to balance metabolic fluxes and simplify optimization. nih.govresearchgate.net | Separating the this compound pathway into upstream and downstream modules for independent tuning. |

| Cell Membrane Engineering | Modifying the cell membrane to enhance product storage or tolerance. nih.gov | Optimizing the membrane composition of the host organism to accommodate hydrophobic this compound molecules. |

| Dynamic Control | Implementing regulatory circuits to dynamically control gene expression in response to cellular conditions. nih.gov | Using quorum sensing-based circuits to regulate the expression of biosynthetic genes based on cell density. mdpi.com |

Exploration of this compound as a Model for Microbial Communication Molecules

Quorum sensing is a process of cell-to-cell communication that allows bacteria to coordinate their behavior based on population density. thesynapse.net This communication is mediated by small signaling molecules called autoinducers. youtube.com The study of these molecules and their role in processes like biofilm formation and virulence factor production is a vibrant area of research. thesynapse.netyoutube.com

This compound and its derivatives, as small molecules produced by microorganisms, have the potential to act as signaling molecules in microbial communication. Their structural similarity to other known signaling molecules suggests they could play a role in quorum sensing. The ability of certain compounds to interfere with quorum sensing systems, known as quorum sensing inhibitors, is a promising strategy for controlling bacterial infections without directly killing the bacteria, which may reduce the development of resistance. nih.gov

Research in this area would involve investigating whether this compound can act as an autoinducer or a quorum sensing inhibitor in various bacterial species. This could be achieved by studying its effects on the expression of quorum sensing-regulated genes and associated phenotypes like biofilm formation and virulence factor production. nih.gov Understanding the role of this compound in microbial communication could provide new insights into microbial ecology and lead to the development of novel anti-infective strategies.

Computational and Theoretical Modeling of this compound Interactions

Computational and theoretical modeling are powerful tools for understanding the interactions of small molecules with biological targets at a molecular level. mdpi.com Techniques like molecular docking and molecular dynamics (MD) simulations can predict the binding poses and stability of ligands in the active sites of proteins. mdpi.comyoutube.com

These computational approaches can be applied to study the interactions of this compound and its derivatives with various biological targets, such as enzymes and receptors. rsdjournal.org For example, molecular docking could be used to predict how this compound binds to the active site of an enzyme it is known to inhibit. nih.govnih.gov This information can guide the design of more potent and selective inhibitors. rsdjournal.org

MD simulations can provide insights into the dynamic behavior of the this compound-protein complex over time, revealing key interactions that contribute to binding affinity and stability. mdpi.com These computational studies can complement experimental data and accelerate the drug discovery process by prioritizing compounds for synthesis and biological evaluation. mdpi.com

Application of this compound and its Analogs as Biochemical Probes

Biochemical probes are essential tools for studying biological processes in real-time and in situ. rsc.org Fluorescent probes, in particular, offer high sensitivity and spatiotemporal resolution for bioimaging. rsc.org Resorufin, a fluorescent derivative of resorcinol, has been widely used in the design of small molecule fluorescent probes due to its excellent optical properties. rsc.orgresearchgate.net

Resorufin-based probes have been developed to detect a wide range of biologically active substances, including enzymes, reactive oxygen species, and metal ions. researchgate.netbohrium.com The design of these probes often involves modifying the hydroxyl group of resorufin, which quenches its fluorescence. researchgate.net Upon interaction with the target analyte, the modifying group is cleaved, restoring fluorescence and providing a detectable signal. researchgate.net

The development of this compound analogs as biochemical probes is a promising area of research. nih.govnih.gov By functionalizing the this compound scaffold with different reactive groups and fluorescent tags, it is possible to create a diverse library of probes for various biological applications. nih.govmdpi.com These probes could be used to visualize and quantify specific molecules in living cells, providing valuable insights into cellular function and disease mechanisms.

Table 3: Applications of Resorufin-Based Biochemical Probes

| Target Analyte | Probe Design Strategy | Application |

|---|---|---|

| Enzymes | Functionalization of the hydroxyl group with a substrate for the target enzyme. researchgate.net | Monitoring enzyme activity in real-time. |

| Reactive Oxygen Species (ROS) | Incorporation of a ROS-sensitive moiety that is cleaved upon oxidation. researchgate.net | Detecting and quantifying oxidative stress in cells. |

| Metal Ions | Attachment of a chelating group that binds specifically to the target metal ion. bohrium.com | Measuring the concentration and distribution of metal ions in biological systems. |

| Biothiols | Use of a recognition moiety that reacts specifically with thiols. bohrium.com | Quantifying important biothiols like glutathione. |

Q & A

Basic: What are the key methodological considerations when designing experiments to study Resorcinin's biochemical interactions?

Answer:

Experimental design should prioritize controls (positive/negative), variables (e.g., concentration, temperature), and statistical power calculations to ensure reproducibility. For biochemical assays, include triplicate measurements to account for variability, and validate findings using orthogonal techniques (e.g., spectrophotometry and chromatography). Reference established protocols for this compound handling to avoid degradation .

Advanced: How can researchers resolve contradictions in experimental data regarding this compound's mechanism of action?

Answer:

Contradictions may arise from differences in experimental conditions (e.g., pH, solvent systems) or analytical methods. Address these by:

- Conducting systematic reviews to identify contextual discrepancies.

- Reanalyzing raw data with advanced statistical tools (e.g., meta-regression).

- Validating results through independent replication under standardized protocols.

Cross-referencing with structural analogs (e.g., resorcinol derivatives) may clarify mechanistic outliers .

Basic: What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?

Answer:

Non-linear regression models (e.g., Hill equation) are standard for dose-response curves. Use ANOVA for multi-group comparisons and post-hoc tests (e.g., Tukey’s HSD) to identify significant differences. Ensure data normalization (e.g., baseline subtraction) and report confidence intervals to quantify uncertainty .

Advanced: How can FAIR (Findable, Accessible, Interoperable, Reusable) principles be applied to this compound research data?

Answer:

- Findable: Assign persistent identifiers (DOIs) via repositories like Zenodo.

- Accessible: Use open-access platforms with embargo options for sensitive data.

- Interoperable: Adopt standardized formats (e.g., SDF for chemical structures).

- Reusable: Provide metadata detailing synthesis conditions, instrumentation, and calibration protocols .

Basic: What strategies ensure a rigorous literature review on this compound's pharmacological properties?

Answer:

- Use academic databases (PubMed, SciFinder) with Boolean strings (e.g., "this compound AND pharmacokinetics NOT industrial").

- Filter for peer-reviewed articles and prioritize recent studies (post-2020).

- Cross-validate findings using citation tracking tools (e.g., Web of Science) to identify seminal works .

Advanced: How can reproducibility be ensured in this compound synthesis protocols?

Answer:

- Document step-by-step procedures with exact reagent grades (e.g., HPLC-grade solvents).

- Include spectral data (NMR, IR) for intermediate and final compounds.

- Share protocols via platforms like Protocols.io and validate through independent labs .

Basic: What ethical guidelines govern in vivo studies involving this compound?

Answer:

- Obtain approval from institutional animal care committees (IACUC).

- Follow the "3Rs" (Replacement, Reduction, Refinement) for animal welfare.

- Report adverse events transparently, even if inconclusive .

Advanced: How can principal contradiction analysis improve this compound research outcomes?

Answer:

Identify dominant factors (e.g., solvent polarity vs. temperature) influencing this compound’s stability. Use factorial design experiments to rank variables by impact and refocus resources on critical parameters. This approach minimizes noise from secondary factors .

Basic: How is this compound's purity validated using spectroscopic methods?

Answer:

- NMR: Confirm molecular structure via characteristic peaks (e.g., aromatic protons at δ 6.8–7.2 ppm).

- HPLC: Assess purity (>95%) with a C18 column and UV detection (λ = 280 nm).

- Mass Spectrometry: Verify molecular ion ([M+H]+) and fragmentation patterns .

Advanced: What methodologies integrate multi-omics data to study this compound's bioactivity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.